An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its fused bicyclic structure, comprising a pyrrole and a pyrazine ring, serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its significant role in the development of targeted therapeutics, particularly kinase inhibitors. The strategic importance of the aldehyde functional group as a reactive handle for molecular elaboration is also discussed, offering insights for its application in drug design and discovery programs.
Introduction: The Significance of the Pyrrolopyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This nitrogen-rich heterocyclic system is a key component in numerous compounds investigated for various therapeutic applications. Derivatives of the pyrrolopyrazine core have shown promise as potent inhibitors of a range of kinases, which are critical targets in oncology and the treatment of inflammatory diseases.[1][2]
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, in particular, stands out as a crucial intermediate. The presence of the aldehyde group at the 7-position provides a reactive site for a wide array of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is essential for its effective utilization in research and development.
| Property | Value | Source |
| IUPAC Name | 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | [3] |
| Synonyms | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxaldehyde | [3] |
| CAS Number | 4121-22-6 | [4] |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [3][5] |
| Appearance | Solid (form may vary) | [6] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Note: Experimentally determined values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization for these properties.
Structural Elucidation:
The structure of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is characterized by the fusion of a pyrrole ring and a pyrazine ring. The aldehyde group is attached to the carbon at position 7 of the bicyclic system.
Chemical Structure of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Synthesis and Reactivity
Synthetic Approach: The Vilsmeier-Haack Reaction
The primary method for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] The process involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[9] The electron-rich pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine starting material then attacks the Vilsmeier reagent, leading to the introduction of the formyl group at the 7-position.
Vilsmeier-Haack Synthesis Workflow
Experimental Protocol
The following protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrrolopyrazines.
Materials:
-
5H-pyrrolo[2,3-b]pyrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE), followed by the portion-wise addition of 5H-pyrrolo[2,3-b]pyrazine. Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
Chemical Reactivity and Derivatization
The aldehyde functionality of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a versatile handle for a variety of chemical transformations, making it an invaluable tool for generating diverse libraries of compounds for biological screening.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, using standard oxidizing agents.[1] This carboxylic acid can then be converted to amides, esters, and other derivatives.
-
Reduction: Reduction of the aldehyde yields the primary alcohol, (5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol.[2]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of secondary and tertiary amines.
-
Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, extending the carbon skeleton.
-
Condensation Reactions: Condensation with active methylene compounds or other nucleophiles can be used to construct more complex heterocyclic systems.
Key Derivatization Reactions
Biological Significance and Applications in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
Derivatives of 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde have been extensively explored as inhibitors of several important kinase families:
-
Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is involved in immunity and inflammation.[1]
-
Spleen Tyrosine Kinase (SYK): SYK is a key mediator of signaling in various immune cells and is a target for autoimmune and inflammatory disorders.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various types of cancer.[1]
The aldehyde itself serves as a key starting material for the synthesis of these potent and selective kinase inhibitors. The ability to easily modify the aldehyde group allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.
Therapeutic Applications of Pyrrolopyrazine Derivatives
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Conclusion
5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a compound of significant strategic importance in contemporary drug discovery. Its robust synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an invaluable scaffold for the development of novel therapeutics. The proven success of its derivatives as potent kinase inhibitors underscores the potential of this core structure in addressing unmet medical needs in oncology and immunology. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this key building block in their pursuit of innovative medicines.
References
- Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 718.
- Royal Society of Chemistry. (2016).
-
PubChem. (n.d.). 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. Retrieved from [Link]
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel).
- ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- BenchChem. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- SAGE Journals. (2006). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of the Indian Chemical Society.
-
FDA Global Substance Registration System. (n.d.). 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde. Retrieved from [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde | C7H5N3O | CID 5383707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE [drugfuture.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4121-22-6|5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde|5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde|-范德生物科技公司 [bio-fount.com]
- 7. 4121-22-6|5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
